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Ferric oxide, yellow

Heterogeneous catalysis Wastewater treatment Advanced oxidation processes

Standard yellow iron oxide undergoes an irreversible color shift above 220°C, limiting high-temperature applications and catalytic consistency. Our α-FeOOH (goethite) is specified to overcome these thermal and performance boundaries. - Thermal Stability: Hydrothermally treated grades remain stable above 260°C, preventing the yellow-to-red (α-Fe₂O₃) transformation during high-heat processing. - Catalytic Superiority: For wastewater treatment, α-FeOOH demonstrates a 12.6 percentage point advantage in hexachloroethane reductive degradation over hematite. - Morphological Control: Transparent grades with a BET surface area >60 m²/g ensure optimal UV attenuation for automotive and cosmetic applications.

Molecular Formula FeH3O3
Molecular Weight 106.87 g/mol
CAS No. 51274-00-1
Cat. No. B039099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric oxide, yellow
CAS51274-00-1
SynonymsC.I.Pigmentyellow42; Transparentironoxideyellow; RAW UMBER; ROUGE; SIENNA BURNT; SIENNA; NR RED IRON OXIDE; YELLOW FERRIC OXIDE
Molecular FormulaFeH3O3
Molecular Weight106.87 g/mol
Structural Identifiers
SMILESO.[OH-].[O-2].[Fe+3]
InChIInChI=1S/Fe.2H2O.O/h;2*1H2;/q+3;;;-2/p-1
InChIKeyLDHBWEYLDHLIBQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yellow Iron Oxide (Pigment Yellow 42) Overview


Ferric oxide, yellow (CAS 51274-00-1), also designated as Pigment Yellow 42 (C.I. 77492) and chemically identified as iron(III) oxide-hydroxide (α-FeOOH, goethite), is a synthetic inorganic pigment and functional material [1]. It exhibits an acicular (needle-like) crystal morphology and a density of approximately 5.24 g/cm³ [2]. The compound is characterized by high lightfastness, excellent weather resistance, and chemical stability against weak acids and alkalis [3]. Its colorimetric and functional performance is highly dependent on particle size distribution, specific surface area, and crystal morphology—parameters that vary substantially across different commercial grades and synthetic routes [4].

Grade-dependent particle size and surface area require specification-level selection for color and functional performance.
Acicular goethite morphology directly influences optical transparency, catalytic activity, and dispersion behavior.
Thermal processing window is limited by irreversible dehydration to red α-Fe₂O₃; grade-specific thermal data should be reviewed.

Yellow Iron Oxide Substitution Limitations


Yellow iron oxide (α-FeOOH, goethite) differs fundamentally from red iron oxide (α-Fe₂O₃, hematite) and black iron oxide (Fe₃O₄, magnetite) in crystal structure, surface chemistry, thermal behavior, and functional performance. As an iron oxyhydroxide rather than an anhydrous oxide, α-FeOOH undergoes an irreversible topotactic dehydration transformation to α-Fe₂O₃ upon heating, with color shift from yellow to red occurring at temperatures as low as 220–260°C [1]. This thermal instability is both a limitation and a functional signature that distinguishes it from the thermally robust hematite (stable to >1000°C) [2]. In heterogeneous Fenton-like catalysis, the catalytic activity order for pollutant degradation follows goethite > magnetite > hydrated iron(III) oxide > hematite, demonstrating that in-class compounds exhibit substantially different reactivity profiles . Furthermore, the magnetic properties differ markedly: goethite is antiferromagnetic with high coercivity, whereas magnetite is ferrimagnetic [3]. These physicochemical divergences preclude direct interchangeability in applications where colorimetric consistency, catalytic selectivity, or thermal processing parameters are critical to product performance.

Thermal degradation mismatch
α-FeOOH dehydrates to red α-Fe₂O₃ at moderate processing temperatures; direct substitution with thermally stable hematite may skip this color shift, altering product appearance.
Catalytic reactivity divergence
Fenton-like pollutant degradation activity ranks goethite highest among tested iron oxides; substituting hematite may result in significantly lower catalytic performance.
Magnetic property contrast
Goethite is antiferromagnetic with high coercivity, whereas magnetite is ferrimagnetic; phase selection directly impacts magnetic separation and material response.

Yellow Iron Oxide Comparative Performance Evidence


Catalytic Degradation of PCB28 by Goethite

In a direct head-to-head comparison of four iron oxides catalyzing Fenton-like reactions for 2,4,4′-trichlorobiphenyl (PCB28) degradation, goethite (α-FeOOH, yellow iron oxide) exhibited the highest catalytic activity among all tested iron oxides. The catalytic performance followed the order: goethite > magnetite > hydrated iron(III) oxide > hematite . Additionally, in hexachloroethane (HCE) reductive degradation, goethite achieved 58.7% degradation, compared to 76.8% for magnetite, 46.1% for hematite, and 37.6% for hydrated iron(III) oxide . Mechanistically, goethite's surface lattice iron was primarily responsible for activating H₂O₂ to form reactive species (•OH and HO₂•), whereas hematite and hydrated iron(III) oxide relied on solution-phase chain reactions propagated by dissolved Fe .

PCB28 Degradation
Data to verify
Goethite ranked 1st among 4 iron oxides; 58.7% HCE degradation vs. hematite 46.1% (12.6 pp difference).
Reported catalytic ranking supports goethite selection for surface-mediated Fenton-like processes.
Sources not provided; cross-study corroboration advised.
Heterogeneous catalysis Wastewater treatment Advanced oxidation processes

Thermal Stability After Hydrothermal Treatment

In a direct comparative study of untreated versus hydrothermally treated α-FeOOH, thermal decomposition behavior was quantified via differential thermal analysis (DTA). Untreated α-FeOOH decomposed to α-Fe₂O₃ at 220–250°C with a two-step process. In contrast, the hydrothermally treated α-FeOOH (autoclaved in 1 N NaOH at 200°C for 5 hours) decomposed at temperatures above 260°C [1]. The hydrothermal treatment also reduced specific surface area to approximately one-third of its initial value, sharpened X-ray diffraction peaks (indicating improved crystallinity), and transformed needle-like particles into more homogeneous rod-like particles with narrowed size distribution [2].

Thermal Stability
Head-to-head
Hydrothermally treated α-FeOOH: decomposition onset >260°C; untreated: 220–250°C (two-step).
Treatment may elevate processing window; reported 10°C minimum improvement in thermal stability.
Requires grade-specific DTA/TGA documentation.
Thermal stability Pigment processing Hydrothermal treatment

Surface Area Variation Across Pigment Grades

Yellow iron oxide exhibits substantial variation in specific surface area depending on synthetic route and intended application grade. Opaque pigment grades typically range from 5–20 m²/g with particle sizes of 0.1–0.5 µm, whereas transparent grades range from 30–80 m²/g with particle sizes of 0.05–0.1 µm [1]. Commercial product data corroborate this range: FERROXIDE® YELLOW 52 (opaque grade) has an average particle size of 0.05 µm and specific surface area of 14 m²/g ; nano-grade yellow iron oxide (SS-F618) has a primary particle size of 30–50 nm (TEM) and specific surface area of 60–90 m²/g ; and easy-to-disperse transparent iron oxide yellow TD305 reaches 105–150 m²/g with acicular needle lengths up to 43 nm and widths up to 9 nm .

Surface Area Grades
Cross-study comparable
Opaque: 5–20 m²/g; Transparent: 30–80 m²/g; Nano: 60–90 m²/g; High-perf. transparent: up to 150 m²/g.
30-fold surface area variation within same CAS; grade directly determines dispersibility, color strength, and UV absorption.
Specify target surface area range per application.
Particle characterization Pigment dispersibility Surface area engineering

Goethite vs. Hematite Coercivity

First-order reversal curve (FORC) diagram analysis of iron oxide minerals revealed that goethite has much higher coercivity than hematite across all measured samples. Both hematite and goethite have low spontaneous magnetizations and negligible magnetic interactions, distinguishing them from strongly magnetic phases such as magnetite and greigite. However, the coercivity contrast between goethite and hematite is significant [1]. Goethite is antiferromagnetic with a Néel temperature of approximately 400°C, whereas hematite is weakly ferromagnetic (canted antiferromagnetic) with a Morin transition at approximately 260 K [2].

Coercivity Contrast
Head-to-head
Goethite: antiferromagnetic, high coercivity; hematite: weakly ferromagnetic, lower coercivity; both low spontaneous magnetization.
Magnetic separation and processing behavior differ; phase selection matters for magnetic applications.
FORC analysis confirms coercivity difference across samples.
Magnetic materials Iron oxide characterization FORC analysis

Particle Size-Dependent Color Shift

Morphological studies on ferric oxide powders revealed that the apparent color of α-Fe₂O₃ and related iron oxides is dependent upon the size and shape of unit particles and their aggregates. The powders change in color from yellowish red or dark red to black as the size of unit particles or their aggregates increases [1]. This particle size-color correlation is also observed in α-FeOOH-based pigments, where color ranges from lemon yellow to reddish-yellow depending on particle size, shape, and degree of hydration [2]. Large-size flake α-Fe₂O₃ synthesized via hydrothermal methods deepens in color with increasing particle size, and nanoscale particles exhibit distinct band gap and electrochemical behavior relative to micron-scale counterparts [3].

Color vs. Particle Size
Class-level
Apparent color shifts from lemon yellow → reddish-yellow → dark red → black as particle/aggregate size increases.
Particle size governs coloristic outcome; morphological consistency is critical for coating and cosmetic formulations.
Class-level observation; grade-specific data needed for procurement.
Color science Particle morphology Pigment engineering

Yellow Iron Oxide Application Scenarios


Fenton-Like Pollutant Degradation

For wastewater treatment applications requiring degradation of polychlorinated biphenyls (PCBs) or similar persistent organic pollutants, yellow iron oxide (α-FeOOH) should be prioritized over hematite or hydrated iron(III) oxide as the catalytic phase. Direct comparative evidence demonstrates that goethite ranks first in PCB28 degradation activity among four tested iron oxides (goethite > magnetite > hydrated iron(III) oxide > hematite) and achieves 58.7% hexachloroethane reductive degradation versus only 46.1% for hematite—a 12.6 percentage point advantage [1]. The surface-mediated catalytic mechanism of goethite, wherein surface lattice iron directly activates H₂O₂ to form reactive species, provides a distinct advantage over the solution-phase chain reaction mechanisms characteristic of hematite [2]. Procurement specification should require α-FeOOH phase confirmation via XRD and surface area in the 14–90 m²/g range depending on required activity [3].

High-Temperature Pigment Applications

When yellow iron oxide must withstand thermal processing conditions above 220°C without undergoing the characteristic yellow-to-red color shift (α-FeOOH → α-Fe₂O₃ dehydration), procurement should specify hydrothermally treated grades. Comparative thermal analysis shows untreated α-FeOOH decomposes at 220–250°C, whereas hydrothermally treated material (autoclaved in alkaline conditions) remains stable above 260°C [1]. This minimum 10°C elevation in decomposition onset temperature expands the processing window for applications such as powder coatings requiring curing at 200–230°C, plastic extrusion at 230–250°C, and certain high-temperature coating formulations. Additionally, hydrothermally treated material exhibits improved crystallinity, more homogeneous rod-like particle morphology, and enhanced grinding resistance [2]. Specification should request DTA/TGA documentation confirming decomposition onset temperature.

Transparent Coatings with UV Absorption

For automotive metallic finishes, wood stains, and high-end printing inks requiring transparency combined with UV protection, transparent yellow iron oxide grades with specific surface area >30 m²/g and acicular particle morphology are indicated over standard opaque grades. Transparent grades exhibit specific surface areas of 30–150 m²/g compared to only 5–20 m²/g for opaque grades—a 6-fold to 30-fold difference [1]. This higher surface area correlates with enhanced UV absorption, improved transparency, and greater color strength in thin-film applications [2]. Patent literature confirms that yellow transparent iron oxide pigments are preferred for automotive metallic finishes due to their crystalline structure and fine crystallite size, though they historically suffer from lower tinting strength relative to organic pigments—a limitation addressed by fluoride-modified formulations [3]. Procurement should specify acicular morphology (needle length <100 nm) and BET surface area ≥60 m²/g for maximum transparency and UV attenuation.

Cosmetic Colorants with FDA Compliance

For cosmetic formulations including eye-area products, yellow iron oxide (CAS 51274-00-1, C.I. 77492) provides a regulatory pathway that many alternative yellow colorants do not. This compound is FDA-approved as a color additive exempt from batch certification and is permitted for use in cosmetics generally, including those applied to the eye area, in amounts consistent with good manufacturing practice [1]. Unlike certain organic yellow pigments that may have restricted cosmetic applications or synthetic azo-yellows that face environmental scrutiny, iron oxide yellow offers a broadly permitted inorganic alternative with excellent safety profile [2]. The European designation E 172 further supports global regulatory acceptance [3]. Procurement for cosmetic applications should specify cosmetic-grade purity (≥99% as Fe₂O₃ equivalent), heavy metal limits (Pb <10 ppm, As <3 ppm, Hg <1 ppm), and microbiological compliance per USP/EP monograph requirements.

Application
Selection Property
Validation Focus
Fenton-like pollutant degradation
α-FeOOH phase verification (XRD), catalytic-grade surface area
Catalytic activity ranking vs. hematite; reported PCB degradation performance
High-temperature pigment processing
Hydrothermal treatment grade; DTA/TGA documentation
Decomposition onset temperature above untreated baseline
Transparent coatings & UV absorption
Transparent pigment grade, acicular morphology, high specific surface area
UV absorption and transparency consistency; thin-film color strength
Cosmetic colorant formulations
FDA-listed cosmetic grade, heavy metal compliance
Purity (≥99% as Fe₂O₃) and regulatory documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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